Home > Products > Screening Compounds P49076 > 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 21230-41-1

2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-3096903
CAS Number: 21230-41-1
Molecular Formula: C6H6N4O
Molecular Weight: 150.141
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943 is a selective and brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A) []. It is currently being investigated in clinical trials for the treatment of cognitive disorders. Preclinical studies have demonstrated that PF-04447943 can elevate central cGMP levels in rodents, enhance cognitive function in rodent models, and promote synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model [].

5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: These are a novel class of compounds synthesized via a tandem aza-Wittig and annulation reactions []. They exhibit promising antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum [].

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound is essentially planar and forms sheets of molecules through hydrogen bonds (N—H⋯O, C—H⋯O, and C—H⋯H) in its crystal structure []. These sheets are further connected via π–π stacking interactions [].

6-Amino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound is a guanosine analogue synthesized from 5-amino-1-(2,3-O-isopropylidene-β-D-ribofuranosyl)pyrazole-4-carboxamide (AICA riboside congener) []. Despite being structurally similar to guanosine, this compound did not show significant antiviral or antitumor activity in initial testing [].

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound serves as a valuable building block for synthesizing diversely substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, some of which might possess useful pharmacological properties [].

5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: X-ray analysis of this compound revealed a planar pyrazolo[3,4-d]pyrimidin-4-one moiety with electron delocalization extending over the phenyl and p-fluorophenylamine substituents []. The crystal structure exhibits intermolecular hydrogen bonds involving the N(6)-H(6)⋯O(1) and C(15)-H(15)⋯O(1) groups [].

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit with minor differences in methyl group orientations []. Weak C—H...O and C—H...N hydrogen bonds and slipped π-stacking interactions contribute to a sandwich-type structure extending parallel to the ab plane [].

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its 6-substituted derivatives

  • Compound Description: These derivatives are synthesized by reacting 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide with various ethyl alcanoates []. The synthesis highlights a method for introducing diverse substituents at the 6-position of the pyrazolo[3,4-d]pyrimidine-4(5H)-one scaffold.

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative is synthesized by reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one []. This synthesis demonstrates the feasibility of incorporating a thieno[2,3-d]pyrimidine moiety onto the pyrazolo[3,4-d]pyrimidine core, expanding the structural diversity and potential applications of these compounds.

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

  • Compound Description: IHMT-PI3Kδ-372 is a highly potent and selective PI3Kδ inhibitor. Its development utilized a fragment-hybrid approach, leading to a compound with an IC50 of 14 nM for PI3Kδ and 56-83 fold selectivity over other class I PI3Ks []. IHMT-PI3Kδ-372 demonstrates a favorable selectivity profile against a panel of 468 kinases/mutants and exhibits minimal inhibition of CYP isoforms, except for moderate effects on CYP2C9 []. Importantly, it shows no significant hERG inhibition (IC50 > 10 μM) []. In vivo studies highlight its promising pharmacokinetic properties for inhaled delivery and its ability to improve lung function in a rodent model of pulmonary inflammation [].

5-Anilino-3-benzylsulfanyl-6-(3-chloroanilino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: In the crystal structure of this compound, the benzyl, 3-chloroanilino, phenyl, and anilino groups are not coplanar with the central pyrazolo[3,4-d]pyrimidine unit []. The structure exhibits an intramolecular N—H⋯N hydrogen bond and intermolecular N—H⋯O hydrogen bonds [].

2-[(1-Phenyl-4(5H)-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yloxy)-phenoxyl]-propionic acid methyl ester

  • Compound Description: Synthesized using a tandem aza-Wittig and annulation reaction [], this compound exhibited potent herbicidal activity against rape and barnyard grass roots [].

1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound features a planar pyrazolopyrimidine ring system. Its crystal structure is stabilized by strong N—H⋯O hydrogen bonds and weaker C—H⋯O, C—H⋯N, and C—H⋯Cl interactions [].
  • Compound Description: This compound is a pyrimidine derivative synthesized from Ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate, benzene diazonium chloride, and benzene sulphonyl amino isothiocyanate through a multi-step synthesis []. While it demonstrated some level of cytotoxic activity, it's not as potent as other pyrimidine-based tyrosine kinase inhibitors [].
  • Relevance: Though this compound is not a direct structural analogue of 2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one, both belong to the broader category of fused pyrimidine derivatives, which are known for their potential as tyrosine kinase and thymidylate synthase inhibitors []. This example showcases the diversity and potential of pyrimidine-based structures in medicinal chemistry.

1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

  • Compound Description: This class of compounds, synthesized from 1,3-benzothiazole-2-thiol, hydrazine hydrate, 2-hydrazinyl-1,3-benzothiazole, and aldehydes [], represents another example of a fused pyrimidine derivative with potential biological activity. While they were synthesized and screened for cytotoxic activity, their potency and mechanism of action require further investigation [].

1-Methyl-1H-pyrazolo[3,4-d]-pyrimidin-4(5H)-ones

  • Compound Description: This group of compounds was synthesized from 5-amino-1-methyl-1H-pyrazole-4-carboxamide reacting with various ethyl alcanoates in the presence of sodium ethoxide in ethanol [].
  • Compound Description: These compounds exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity and are particularly effective in treating inflammatory diseases, especially respiratory inflammatory diseases [, ].

2-(3'-Hydroxy-2',3'-dimethylbutan-2'-yl)pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrate

  • Compound Description: This compound is a photoadduct formed when allopurinol is exposed to UV irradiation in an aqueous 2-propanol solution [].

Poly[[tetra­methano­lbis[4-oxo-3-(pyridin-4-yl)-1-(2,4,6-tri­chloro­phen­yl)-4,5-di­hydro-1H-pyrazolo[3,4-d]pyrimidin-6-olato]disodium]–diethyl ether–methanol (1/1/2)]

  • Compound Description: In this compound, the pyrazolo[3,4-d]pyrimidine system is not coplanar with the attached trichlorophenyl and pyridine rings []. The sodium ion adopts an octahedral coordination geometry, interacting with methanol molecules and oxygen and nitrogen atoms from two different heterocyclic ring systems [].

6-(4-Fluorobenzylamino)-3-methylthio-1,5-diphenyl-lH-pyrazolo[3,4-d]pyrimidin-4(5H)-one

    5-Amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one

    • Compound Description: This compound serves as a versatile building block in synthesizing diverse thieno[d]pyrimidine derivatives, both isolated and fused [].

    6-Amino-3- alkylthio-1,5-dihydro-1-phenyl-pyrazolo [3,4-d]pyrimidin-4-one derivatives

    • Compound Description: Synthesized via a novel solution-phase regioselective method, these derivatives exhibit promising fungicidal activities [].

    1-Aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones

    • Compound Description: This group of compounds, synthesized by reacting specific phenylhydrazine hydrochlorides with ethyletoxymethyl encyanocetate and subsequent heating with excess formamide [], demonstrated potential as anticonvulsant agents [].

    4-Aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-Aryl-pyrazolo[3,4-d]pyrimidin-6-one Derivatives

    • Compound Description: These derivatives were synthesized and investigated for their potential antihypertensive activity [].

    25. 2-Amino-3-methyl-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one (13a)* Compound Description: This compound, along with other 3-substituted 6-aminopyrazolo[3,4-d]pyrimidin-4(5H)-one ribonucleosides, was synthesized and evaluated as potential immunotherapeutic agents [].* Relevance: This guanosine analogue shares the core pyrazolo[3,4-d]pyrimidin-4(5H)-one structure with 2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one, showcasing the potential for modifying this scaffold to create nucleoside analogues with potential therapeutic applications in immune modulation.

    2-Amino-N-1H-pyrazolo[3,4-d]pyrimidin-4-ylacetamide (1)

    • Compound Description: This compound undergoes rearrangement to form 3H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-2(7H)-one, which then further rearranges to N-1H-pyrazolo[3,4-d]pyrimidin-4-ylglycine [].

    4-(Substitutedphenyl)-1-(2,4-dinitrophenyl)-3-methyl-4,5-dihydro-pyrazolo[3,4-d]pyrimidin-6-ol

    • Compound Description: This class of compounds was synthesized and investigated for its antimicrobial activity [].

    1-Methyl- and 1-Phenyl-1H-pyrazolo(3,4-d)pyrimidine 5-oxide

    • Compound Description: This study explored the reactivity of pyrazolo[3,4-d]pyrimidine N-oxides, highlighting their susceptibility to ring-opening reactions under various conditions [].

    3-Methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiols

    • Compound Description: These compounds were synthesized via the reaction of thiourea with 3-methyl-1-phenyl-4-arylidene-2-pyrazolin-5-ones, providing insights into the reactivity of the pyrazolo[3,4-d]pyrimidine core and its potential for functionalization [].
    • Compound Description: This class of compounds demonstrates potent and selective inhibitory activity against cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs) []. These compounds exhibit diverse CDK/CRK target profiles depending on their specific [, , ]-substitution patterns []. Some of these compounds display potent apoptosis-inducing anticancer activity [].

    6-Azacadeguomycin and 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides

    • Compound Description: These compounds were synthesized and evaluated for their antiviral and antitumor activity []. 6-Azacadeguomycin and several guanosine analogs exhibited moderate antitumor activity against L1210 and P388 leukemia in vitro [].

    N4-Substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

    • Compound Description: This study investigates the structural features and hydrogen bonding patterns of N(4)-substituted pyrazolo[3,4-d]pyrimidine-4,6-diamines, providing insights into their solid-state behavior and potential implications for their physicochemical properties [].

    1-Methyl- or 1-phenyl-6-(2-substitutedphenyl)-pyrazolo[3,4-d]-1,3-oxazin-4(1H)-ones

    • Compound Description: These compounds were designed and synthesized as potential analgesic and anti-inflammatory agents. One compound exhibited activity comparable to phenylbutazone, a known anti-inflammatory drug, but with a higher LD50 and lower ulcerogenic potential [].

    Pyrazolo(3,4-d)-4-(phenyl)-1,2,4-(8H)-triazolo-(2,3-a)-pyrimidin-4(1H)-one derivatives

    • Compound Description: These compounds were designed, synthesized, and evaluated for their anti-inflammatory activity. Two compounds showed significant activity compared to the standard drug indomethacin, with one exhibiting lower ulcerogenicity [].

    3-Methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiols

    • Compound Description: This study focused on synthesizing and characterizing 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiols. The research explored the reactivity of these compounds and their potential for further derivatization [].
    Overview

    2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrazolopyrimidine class. This compound is characterized by its fused pyrazole and pyrimidine rings, which contribute to its unique chemical properties and biological activities. It has garnered interest in medicinal chemistry due to its potential therapeutic applications.

    Source

    This compound can be synthesized in laboratory settings and is often studied in the context of drug discovery and development. It may also be found in various chemical databases and literature focusing on heterocyclic compounds.

    Classification
    • Chemical Class: Heterocyclic compounds
    • Sub-class: Pyrazolopyrimidines
    • IUPAC Name: 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
    Synthesis Analysis

    Methods

    The synthesis of 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from simpler precursors. Common methods include:

    1. Cyclization Reactions: Utilizing starting materials such as hydrazine derivatives and pyrimidine precursors to facilitate the formation of the pyrazole and pyrimidine rings.
    2. Condensation Reactions: Employing condensation techniques to form the key carbon-nitrogen bonds necessary for constructing the fused ring system.

    Technical Details

    The synthesis may involve the use of solvents like ethanol or acetic acid and catalysts such as acids or bases to promote reaction efficiency. Reaction conditions such as temperature and time are crucial for optimizing yield and purity.

    Molecular Structure Analysis

    Structure

    The molecular structure of 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one features a pyrazole ring fused with a pyrimidine ring. The methyl group at the 2-position contributes to its chemical reactivity.

    Data

    • Molecular Formula: C7H8N4O
    • Molecular Weight: Approximately 164.17 g/mol
    • Structural Representation: The compound can be represented using various chemical drawing software to visualize its 3D conformation.
    Chemical Reactions Analysis

    Reactions

    The compound can participate in various chemical reactions including:

    1. Nucleophilic Substitution: The nitrogen atoms in the rings can act as nucleophiles in reactions with electrophiles.
    2. Hydrogenation: Under specific conditions, it may undergo hydrogenation to modify its saturation levels.
    3. Functionalization: The methyl group can be substituted or modified to create derivatives with altered biological activities.

    Technical Details

    Reactions often require careful control of conditions such as pH and temperature to ensure desired outcomes while minimizing side reactions.

    Mechanism of Action

    Process

    The mechanism of action for 2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is primarily studied in relation to its biological activities. It may interact with specific enzymes or receptors in biological systems:

    1. Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.
    2. Receptor Modulation: The compound could modulate receptor activity impacting various physiological responses.

    Data

    Research studies often employ assays to evaluate its efficacy against specific targets, providing insights into its potential therapeutic applications.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a crystalline solid.
    • Solubility: Soluble in polar solvents like dimethyl sulfoxide but may have limited solubility in non-polar solvents.

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
    • Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles; sensitive to oxidation.
    Applications

    Scientific Uses

    2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is primarily investigated for:

    1. Pharmaceutical Development: Potential use as an anti-inflammatory or anti-cancer agent.
    2. Biochemical Research: Utilized in studies exploring enzyme interactions and metabolic pathways.
    3. Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.

    Properties

    CAS Number

    21230-41-1

    Product Name

    2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

    IUPAC Name

    2-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

    Molecular Formula

    C6H6N4O

    Molecular Weight

    150.141

    InChI

    InChI=1S/C6H6N4O/c1-10-2-4-5(9-10)7-3-8-6(4)11/h2-3H,1H3,(H,7,8,9,11)

    InChI Key

    WBXDLPBLGCAUFX-UHFFFAOYSA-N

    SMILES

    CN1C=C2C(=O)NC=NC2=N1

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.